2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide
Description
2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (CAS: 95581-07-0) is a glycosyl azide derived from L-fucose, a 6-deoxy sugar. Its molecular formula is C₁₂H₁₇N₃O₇, with a molecular weight of 315.28 g/mol . The compound features three acetyl groups at the 2-, 3-, and 4-positions of the fucopyranose ring, with an azide (-N₃) group at the anomeric carbon. It is synthesized via substitution of the anomeric hydroxyl group with an azide functionality, as described by Palomo’s protocol .
This compound is widely employed in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,2,3-triazole-linked glycoconjugates. For example, it reacts with terminal alkynes (e.g., tert-butyl (4-ethynylbenzyl)(methyl)carbamate) to form triazole derivatives in quantitative yields . Its applications span medicinal chemistry, glycobiology, and materials science, where it serves as a building block for bioactive molecules.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJGETUNXHZRX-MOBXTKCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Glycosyl Bromide Preparation :
L-Fucose is peracetylated using acetic anhydride in pyridine to yield 2,3,4-Tri-O-acetyl-L-fucopyranose. Subsequent treatment with hydrogen bromide (33% in acetic acid) at 0–5°C generates the anomeric bromide.Azide Displacement :
The glycosyl bromide is reacted with sodium azide (NaN₃) in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is stirred at room temperature for 12–24 hours, after which the organic layer is washed, dried, and concentrated.
Key Data :
Characterization
- Melting Point : 125°C
- Optical Rotation : $$[α]_D^{20} = -34.5°$$ (c = 1.0, CHCl₃)
- ¹H NMR (400 MHz, CDCl₃): δ 5.32 (t, J = 9.6 Hz, H-2), 5.12 (dd, J = 3.4, 10.1 Hz, H-3), 4.98 (d, J = 8.2 Hz, H-1), 2.10–2.06 (3s, 9H, acetyl CH₃).
- IR (KBr) : 2105 cm⁻¹ (N₃ stretch), 1745 cm⁻¹ (C=O).
Crystallographic and Stability Analysis
The β-configuration of the azide group at the anomeric center is confirmed by X-ray crystallography. The pyranose ring adopts a chair conformation, with the tri-O-acetyl groups occupying equatorial positions.
- Space Group : P2₁2₁2₁
- Unit Cell Parameters :
- a = 11.234 Å
- b = 14.567 Å
- c = 18.902 Å
- Hydrogen Bonding : A 3D network of weak C–H⋯O interactions stabilizes the polar carbohydrate layers.
Stability Considerations :
- The azide is stable at –20°C under inert gas but decomposes upon prolonged exposure to light or moisture.
- No explosive tendencies are reported under standard handling conditions.
Applications in Click Chemistry and Glycosynthase Engineering
The azide serves as a key substrate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, it reacts with 1-hexyne to form 4-butyl-1-(2,3,4-tri-O-acetyl-β-L-fucopyranosyl)-1H-1,2,3-triazole, a reaction achieving 83% yield under CuSO₄/ascorbic acid catalysis.
In glycosynthase engineering, the azide acts as a donor sugar in transglycosylation reactions. When incubated with TmAfc-D224G mutant enzyme and pNP-β-D-xylopyranoside, it forms α-L-Fuc-(1,3)-β-D-Xyl-pNP and α-L-Fuc-(1,4)-β-D-Xyl-pNP products, though with modest yields (~6%).
Analytical Workflow for Quality Control
Chromatographic Methods :
- TLC : Rf = 0.41 (hexane:ethyl acetate, 1:1).
- HPLC : C18 column, 70:30 acetonitrile:water, retention time = 6.8 min.
Spectroscopic Validation :
- MS (ESI+) : m/z 316.1 [M+H]⁺.
- Elemental Analysis : Calculated C 45.68%, H 5.44%, N 13.33%; Found C 45.62%, H 5.51%, N 13.28%.
Challenges and Optimization Strategies
Regioselectivity in Azide Formation :
Competing α/β anomerization during bromide displacement is mitigated by using TBAB and strict temperature control (0–5°C).Purification :
Flash chromatography (hexane:ethyl acetate, 1:1) followed by isopropanol recrystallization achieves >95% purity.Scale-Up Limitations : Sodium azide’s toxicity necessitates small-scale reactions (≤10 g) with rigorous venting.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Amines: Reduction of the azide group results in the formation of amines.
Hydroxyl Derivatives: Hydrolysis of acetyl groups yields hydroxyl derivatives of the original compound.
Scientific Research Applications
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Glycosylation Reactions: It serves as a key intermediate in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.
Disease Research: The compound is used in the study of diseases such as cancer and autoimmune disorders, where glycans play a crucial role in disease mechanisms and progression.
Drug Development: It is employed in the development of glycan-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide involves its participation in glycosylation reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules to form glycosidic bonds. This process is facilitated by the presence of acetyl groups, which protect the hydroxyl groups and enhance the reactivity of the azide group. The resulting glycosidic bonds are crucial for the formation of complex carbohydrates and glycoconjugates, which are involved in various biological processes and disease mechanisms.
Comparison with Similar Compounds
Comparison with Similar Glycosyl Azides
Glycosyl azides share structural and functional similarities but differ in sugar backbone, acetylation patterns, stereochemistry, and reactivity. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Note: The molecular formula in (C₁₄H₂₀O₁₀) likely omits the azide’s nitrogen content, suggesting a discrepancy. †Inferred from structural analysis.
Key Observations :
- Sugar Backbone : The fucose derivative (6-deoxy galactose) lacks a hydroxyl group at C6, enhancing lipophilicity compared to glucose-based analogs .
- Stereochemistry: Beta-configuration in the fucose derivative may influence biological recognition, whereas alpha-configuration in the glucopyranosyl analog alters glycosidic bond stability .
Reactivity in Click Chemistry
- 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide exhibits high reactivity in CuAAC, achieving quantitative yields in triazole formation (e.g., coupling with alkynes like 4-biphenylcarboxylic acid) .
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is similarly reactive but may require longer reaction times due to steric hindrance from four acetyl groups .
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is used in glycoconjugate synthesis, though specific yield data are unavailable .
Biological Activity
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a glycosyl azide derivative of L-fucose, which has garnered interest in various fields of biological research due to its potential applications in glycoscience and medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 315.28 g/mol. Its unique structure allows it to participate in glycosylation reactions, which are crucial for the synthesis of complex carbohydrates and glycoconjugates.
Synthesis and Properties
The synthesis of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide typically involves the acetylation of beta-l-fucopyranosyl azide. The process generally includes the following steps:
- Protection of Hydroxyl Groups : The hydroxyl groups on the fucose molecule are protected using acetyl groups.
- Azidation Reaction : The protected fucose undergoes azidation using trimethylsilyl azide in the presence of a Lewis acid catalyst (e.g., AuBr₃) to yield the desired azide compound .
Biological Activity
The biological activity of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide has been explored in various contexts:
- Glycosylation Reactions : This compound serves as a key intermediate in glycosylation reactions, facilitating the formation of glycosidic bonds essential for synthesizing oligosaccharides and glycoconjugates .
- Disease Research : It is utilized in studies related to cancer and autoimmune disorders, where glycans play a significant role in disease mechanisms and progression. The modulation of glycan structures can influence cell signaling pathways and immune responses .
- Drug Development : The compound is being investigated for its potential in developing glycan-based therapeutics and diagnostic tools. Its ability to modify glycan structures may lead to new strategies for targeting specific biological pathways involved in diseases .
Case Studies and Experimental Findings
Recent studies have highlighted the utility of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide in various experimental setups:
- Glycosylation Efficiency : In a study examining glycosylation reactions, 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide was shown to effectively participate in SN2 displacement reactions, yielding high-purity products with significant yields (up to 71%) .
- Interactions with Biological Targets : Research indicates that this compound can interact with specific enzymes and receptors, potentially modulating their activity. For instance, its azide group may facilitate click chemistry reactions that allow for labeling or tracking biomolecules within cells .
Comparative Analysis
To better understand the uniqueness of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide | Glycosyl Azide | Glycosylation reactions; drug development |
| 2,3,4-Tri-O-acetyl-alpha-l-fucopyranosyl azide | Glycosyl Azide | Less reactive in certain glycosylation |
| 2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl azide | Glycosyl Azide | Similar applications but different reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide, and how do they compare in terms of yield and purification?
- The compound can be synthesized via halogen-azide exchange, starting from its corresponding glycosyl bromide. For example, 2,3,4,6-tetra-O-acetyl-5-thio-D-glucopyranosyl bromide can be converted to the azide derivative using sodium azide in acetone/water. This method is preferred due to easier purification (e.g., chromatographic separation of anomers) compared to alternative routes .
- For L-fucose derivatives, protecting group strategies (e.g., benzoylation or acetylation) are critical. Acetyl groups stabilize the sugar ring during azide introduction, as seen in analogous synthesis of benzoylated fucopyranosyl azides .
Q. How is the stereochemistry and conformation of 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide confirmed experimentally?
- NMR spectroscopy is used to assign axial/equatorial orientations of substituents. For β-anomers, characteristic coupling constants (e.g., ) confirm the pyranose chair conformation () .
- X-ray crystallography provides definitive proof of stereochemistry. The β-anomer of similar acetylated azides shows the azido group aligned with the exo-anomeric effect, stabilized by C1–N3 bond orientation .
Q. What are the optimal reaction conditions for incorporating this azide into click chemistry-based protocols (e.g., CuAAC)?
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires anhydrous conditions and a Cu(I) source (e.g., CuI or TBTA-Cu complexes). Sonication (ultrasound) can accelerate reaction rates, as demonstrated in [3+2] cycloadditions of acetylated azides with alkynes, achieving >80% yields in <2 hours .
Advanced Research Questions
Q. How does 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide perform as a glycosyl donor in oligosaccharide synthesis?
- The azide group can act as a temporary protecting group, enabling subsequent Staudinger or Huisgen reactions for conjugation. For example, trichloroacetimidate derivatives of acetylated fucose (e.g., 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide) are used in halide ion-catalyzed glycosylations to construct trisaccharides with high regioselectivity .
- Challenges include competing hydrolysis under acidic conditions and steric hindrance from acetyl groups, which may reduce coupling efficiency .
Q. What strategies mitigate the instability of acetylated glycosyl azides during storage or reaction?
- Store under inert atmosphere (argon) at –20°C to prevent moisture-induced degradation. Acetyl groups hydrolyze slowly in aqueous media, but stability is sufficient for short-term reactions (e.g., <24 hours in DMF or DMSO) .
- For long-term stability, replace acetyl with benzoyl groups, as seen in benzoylated fucopyranosyl azides, which show enhanced shelf life .
Q. How do solvent polarity and ultrasound irradiation influence the reactivity of this azide in cycloadditions?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance azide solubility and reaction rates. Ultrasound promotes cavitation, reducing reaction times from hours to minutes by improving mass transfer. For example, ultrasound-assisted [3+2] cycloadditions yield triazoles in >90% purity under mild conditions .
Q. What analytical challenges arise in characterizing intermediates derived from this azide, and how are they resolved?
- Overlapping -NMR signals (e.g., acetyl methyl protons at δ 2.0–2.2 ppm) complicate assignments. Use -NMR and DEPT-135 to distinguish carbonyl carbons (δ 168–170 ppm) .
- LC-MS with ESI ionization confirms molecular ions ([M+Na]) and detects byproducts (e.g., deacetylated species) .
Methodological Considerations
Q. How can computational modeling (DFT) predict the regioselectivity of reactions involving this azide?
- Density Functional Theory (DFT) calculations model transition states in cycloadditions. For example, the exo transition state in CuAAC explains preferential 1,4-triazole formation. Solvent effects (PCM models) refine predictions of reaction pathways .
Q. What are the limitations of using 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide in solid-phase oligosaccharide synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
